

The Diverse Biological Landscape of Piperidinyl-Thiazole Compounds: A Technical Guide

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

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Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.^{[1][2][3]} Its unique structural and electronic properties allow for diverse interactions with biological targets. When functionalized with a piperidine moiety, the resulting piperidinyl-thiazole core gains a three-dimensional character and a basic nitrogen center, which can be crucial for target engagement, solubility, and pharmacokinetic properties. This combination has led to the exploration of piperidinyl-thiazole derivatives across a wide spectrum of therapeutic areas. This technical guide provides an in-depth overview of the predicted and confirmed biological activities of this compound class, focusing on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Antimicrobial and Antifungal Activity

Piperidinyl-thiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.^{[4][5][6]}

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for representative piperidinyl-thiazole and related compounds against various microbial strains.

Compound ID	Target Organism	Activity Type	Value	Reference
PNT	S. epidermidis (NBRC 100911)	MIC	2.5 ± 2.2 µg/mL	[7]
PNT	S. aureus (NRBC 12732)	MIC	2.5 ± 0.0 µg/mL	[7]
PNT	MRSA (JCM 16555)	MIC	1.25 µg/mL	[7]
Compound 26	L. monocytogenes	MIC	32 µM	[4]
Compound 3ae	S. epidermidis	MIC	16 µg/mL	[4]
Compound 3ae	S. aureus	MIC	64 µg/mL	[4]
Compound 3l	B. d.	EC50	0.59 µg/mL	[5]
Compound 3l	G. s.	EC50	0.69 µg/mL	[5]
Compound 5l	P. cubensis	Inhibition	100% at 1 mg/L	[6]
Compound 5l	P. infestans	Inhibition	80% at 1 mg/L	[6]

Experimental Protocols

1.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

- Method: The broth microdilution method is commonly employed.
 - Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

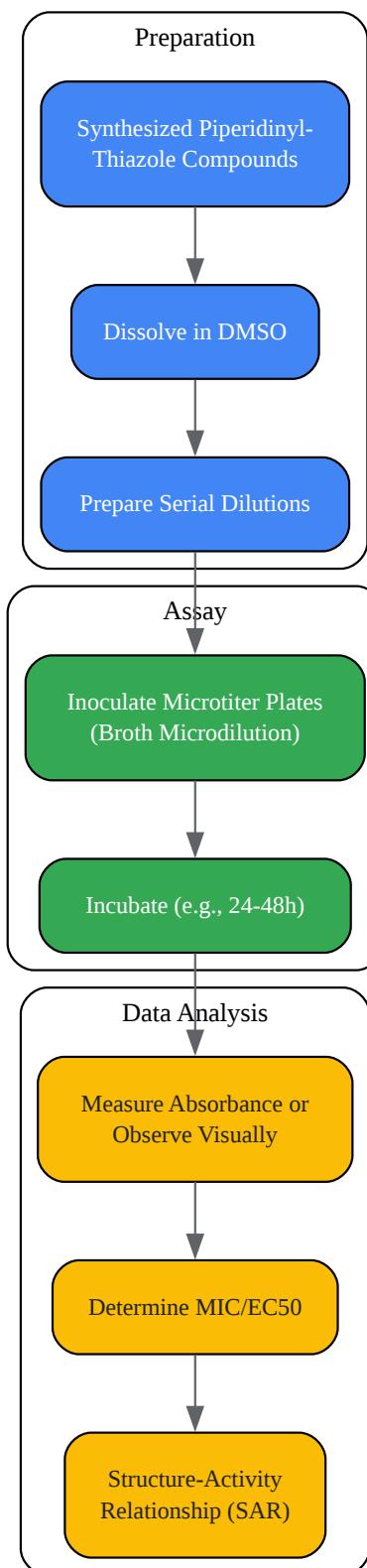
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5×10^5 CFU/mL for bacteria).
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative controls (with and without microbial growth, respectively) are included for validation.[4][7]

1.2.2. Mycelial Growth Rate Method (Antifungal)

This method is used to assess the antifungal activity of compounds by measuring the inhibition of fungal mycelial growth.

- Method:
 - Preparation: The test compounds are dissolved in a solvent like DMSO and added to a molten potato dextrose agar (PDA) medium at various concentrations.
 - Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.
 - Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.
 - Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value is then determined from the dose-response curve.[5]

Visualization: Antimicrobial Screening Workflow

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Caption: General workflow for in vitro antimicrobial activity screening.

Anticancer and Kinase Inhibitory Activity

A significant area of research for piperidinyl-thiazole compounds is in oncology. These molecules have shown potent antiproliferative activity against various cancer cell lines and inhibitory effects on key kinases involved in cancer progression.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data: Anticancer and Kinase Inhibition

Compound ID	Target Cell Line / Kinase	Activity Type	Value	Reference
BMS-387032	A2780 (Ovarian Cancer)	IC50	95 nM	[8]
BMS-387032	CDK2/cycE	IC50	48 nM	[8]
Compound 3b	PI3K α	IC50	0.086 ± 0.005 μ M	[9]
Compound 3b	mTOR	IC50	0.221 ± 0.014 μ M	[9]
Compound 3e	PI3K α	IC50	> 10 μ M	[9]
Compound 3e	mTOR	IC50	0.531 ± 0.021 μ M	[9]
Compound 5h	VEGFR-2	IC50	0.215 μ M	[10]
Compound 5h	c-Met	IC50	0.245 μ M	[10]
Compound 11b	MCF-7 (Breast Cancer)	IC50	1.87 μ M	[10]
Compound 11c	HepG-2 (Liver Cancer)	IC50	~4 μ g/mL	[11]
Compound 6g	MCF-7 (Breast Cancer)	IC50	~4 μ g/mL	[11]

Experimental Protocols

2.2.1. MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

- Method:
 - Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
 - Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
 - Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.[11][12]

2.2.2. In Vitro Kinase Inhibition Assay

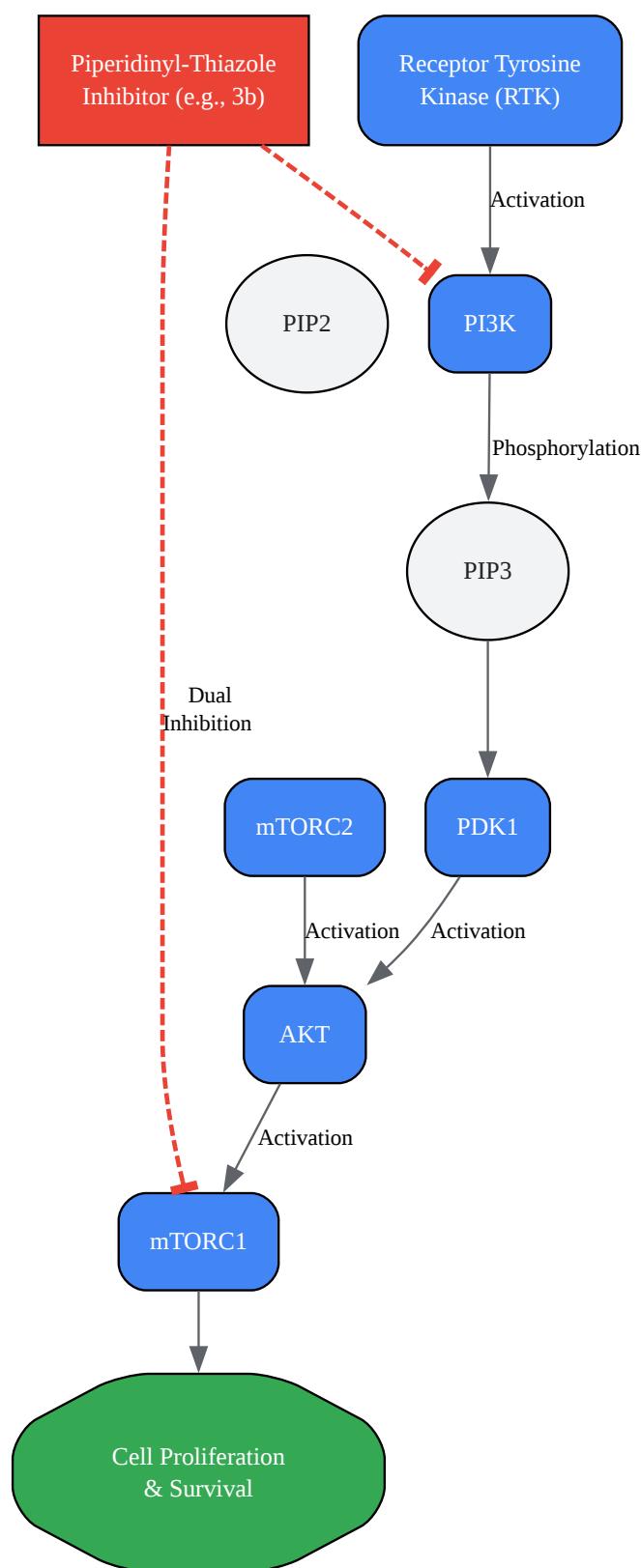
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

- Method (Example: PI3K α Assay):
 - Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the kinase (e.g., recombinant human PI3K α), its substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
 - Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate.
 - Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), where the

amount of remaining ATP is measured, or by using specific antibodies to detect the phosphorylated product in an ELISA format.

- Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

Visualization: PI3K/mTOR Signaling Pathway Inhibition



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Caption: Dual inhibition of PI3K and mTOR signaling pathways.

Anti-inflammatory Activity

Piperidinyl-thiazole and related thiazole derivatives have also been investigated for their potential to modulate inflammatory responses.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Data: Anti-inflammatory Activity

Compound ID	Assay	Activity Type	Value	Reference
Compound 5j	Protein Denaturation	IC50	< 46.29 µg/mL	[13]
Compound 5k	Protein Denaturation	IC50	< 46.29 µg/mL	[13]
Compound 5l	Protein Denaturation	IC50	46.29 µg/mL	[13]
Compound 13b	LPS-induced NO production	Inhibition	Potent	[16]

Experimental Protocols

3.2.1. Inhibition of Protein Denaturation

This *in vitro* assay serves as a preliminary screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

- Method:
 - Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a buffer. The test compounds are added at various concentrations.
 - Denaturation: The mixture is heated to induce protein denaturation (e.g., 72°C for 5 minutes).
 - Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

- Analysis: The percentage inhibition of denaturation is calculated relative to a control. Diclofenac sodium is often used as a standard reference drug. The IC₅₀ is determined from the dose-response data.[13]

3.2.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.

- Method:
 - Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
 - Treatment: The cells are pre-treated with the test compounds for a short period before being stimulated with LPS.
 - Incubation: The plates are incubated for 24 hours to allow for NO production.
 - NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - Analysis: The percentage of NO production inhibition is calculated compared to LPS-stimulated cells without any compound.[16]

Other Notable Biological Activities

Beyond the major areas described above, piperidinyl-thiazole scaffolds have been successfully adapted to target other important enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Piperidinyl thiazole isoxazolines have been identified as highly potent and slowly reversible inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide. This inhibition can produce analgesic effects.[17][18]

- Quantitative Data: A library of 75 compounds was screened, leading to the identification of carbamate and urea-based inhibitors with potencies in the picomolar (pM) and nanomolar (nM) range, respectively.[17][18]

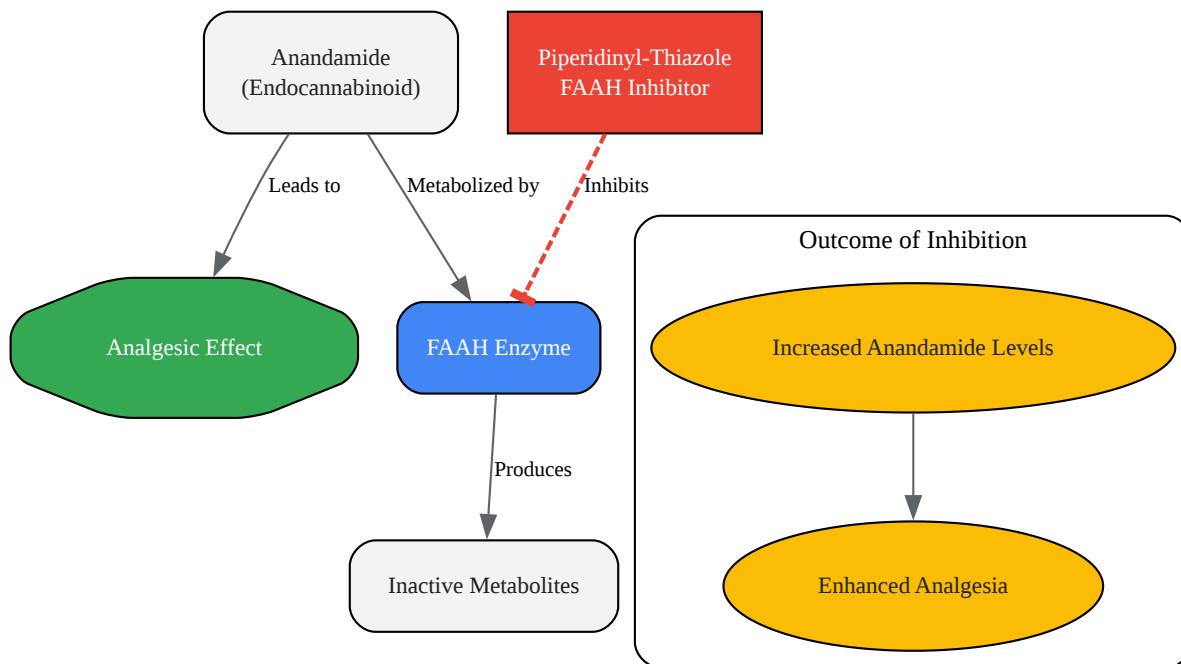
- Mechanism: These compounds act as slow, time-dependent inhibitors that lead to enzyme inactivation, which is slowly reversible.[17]

Acetylcholinesterase (AChE) Inhibition

Certain thiazole-based derivatives have been synthesized and evaluated for their ability to inhibit AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

- Quantitative Data: Compounds 10 and 16 from a synthesized series showed potent AChE inhibitory activity with IC₅₀ values of 103.24 nM and 108.94 nM, respectively.[19]
- Experimental Protocol (Ellman's Method): The AChE inhibitory activity is assessed spectrophotometrically. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm. The rate of color change is proportional to enzyme activity, and the inhibitory effect of the test compounds can be quantified.[19]

Visualization: Logical Relationship for FAAH Inhibition



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Caption: Mechanism of action for piperidinyl-thiazole FAAH inhibitors.

Conclusion

The piperidinyl-thiazole scaffold represents a versatile and privileged structure in modern drug discovery. The reviewed literature clearly demonstrates its potential to yield potent and selective modulators of various biological targets. The broad range of activities, from antimicrobial and anticancer to anti-inflammatory and neuro-modulatory, underscores the chemical tractability and pharmacological relevance of this compound class. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of next-generation piperidinyl-thiazole-based therapeutics with improved efficacy and safety profiles.

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